

# A Technical Guide to 4'-Aminopropiophenone: Molecular Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: 4'-Aminopropiophenone

Cat. No.: B373789

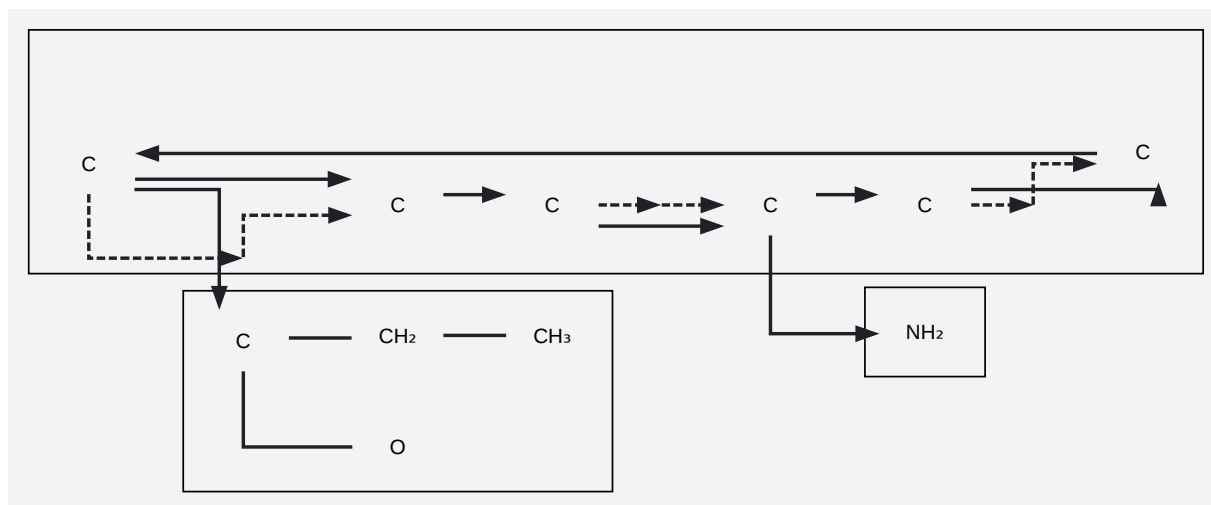
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## Introduction

**4'-Aminopropiophenone**, also known as para-aminopropiophenone (PAPP), is an aromatic organic compound with the chemical formula  $C_9H_{11}NO$ .<sup>[1][2]</sup> Structurally, it is classified as both an aromatic amine and a ketone, featuring a propanone group and an amino group attached to a benzene ring at the para position.<sup>[1]</sup> While it serves as an intermediate in the synthesis of various organic compounds, its primary significance in scientific research and drug development lies in its potent toxicological properties.<sup>[3]</sup> PAPP is a well-documented methemoglobin-forming agent, a characteristic that has led to its investigation as a cyanide antidote and its development as a vertebrate pesticide for predator control.<sup>[2][4][5]</sup> Its mechanism of action involves metabolic activation to a reactive intermediate that oxidizes hemoglobin, impairing oxygen transport in the blood and leading to hypoxia.<sup>[2][6]</sup> This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies for **4'-Aminopropiophenone**.

## Molecular Structure and Identification

The molecular structure of **4'-Aminopropiophenone** consists of a propiophenone core substituted with an amino group at the fourth position of the phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-aminophenyl)propan-1-one.<sup>[1][7][8]</sup>



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Caption: Molecular Structure of **4'-Aminopropiophenone** (C<sub>9</sub>H<sub>11</sub>NO).

Table 1: Chemical Identifiers for **4'-Aminopropiophenone**

Identifier	Value	Reference(s)
CAS Number	70-69-9	[3][8]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	[1][2][8]
Molecular Weight	149.19 g/mol	[1][2][8]
IUPAC Name	1-(4-aminophenyl)propan-1-one	[1][8]
SMILES	CCC(=O)C1=CC=C(N)C=C1	[1][8]

| InChIKey | FSWXOANXOQPCFF-UHFFFAOYSA-N |[1][2][8] |

## Physicochemical Properties

The physical and chemical properties of **4'-Aminopropiophenone** are critical for its handling, formulation, and application in experimental settings. It typically appears as a yellow to light brown crystalline solid.[\[1\]](#)[\[8\]](#)

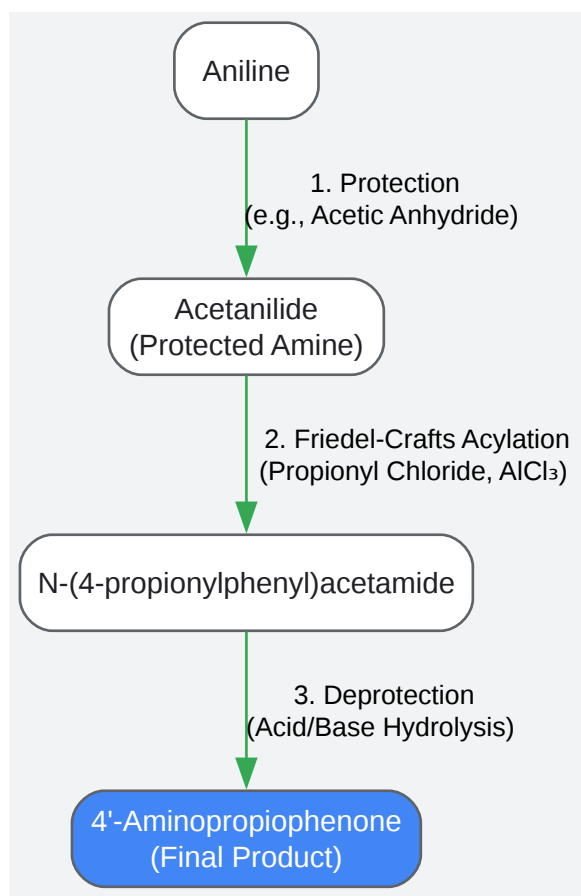
Table 2: Physicochemical Data for **4'-Aminopropiophenone**

Property	Value	Reference(s)
Appearance	Yellow to light brown crystalline needles or powder	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Melting Point	135-140 °C	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	305.8 °C	<a href="#">[6]</a>
Water Solubility	352.1 mg/L (at 37.5 °C)	<a href="#">[1]</a> <a href="#">[6]</a>
Solvent Solubility	Soluble in DMSO and alcohol; slightly soluble in ethanol; insoluble in diethyl ether	<a href="#">[1]</a> <a href="#">[6]</a>
pKa	2.64 (estimated)	<a href="#">[6]</a>
Log K <sub>ow</sub> (Octanol/Water)	1.25 (estimated)	<a href="#">[6]</a>

| UV/Vis Absorption Max ( $\lambda_{\text{max}}$ ) | 310.3 nm [\[6\]](#) |

## Synthesis Pathway Overview

Several synthetic routes for **4'-Aminopropiophenone** have been described. A common and classical approach is the Friedel-Crafts acylation.[\[7\]](#) This method is challenging for anilines directly because the amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring. Therefore, a protection-acylation-deprotection strategy is typically employed.[\[7\]](#)

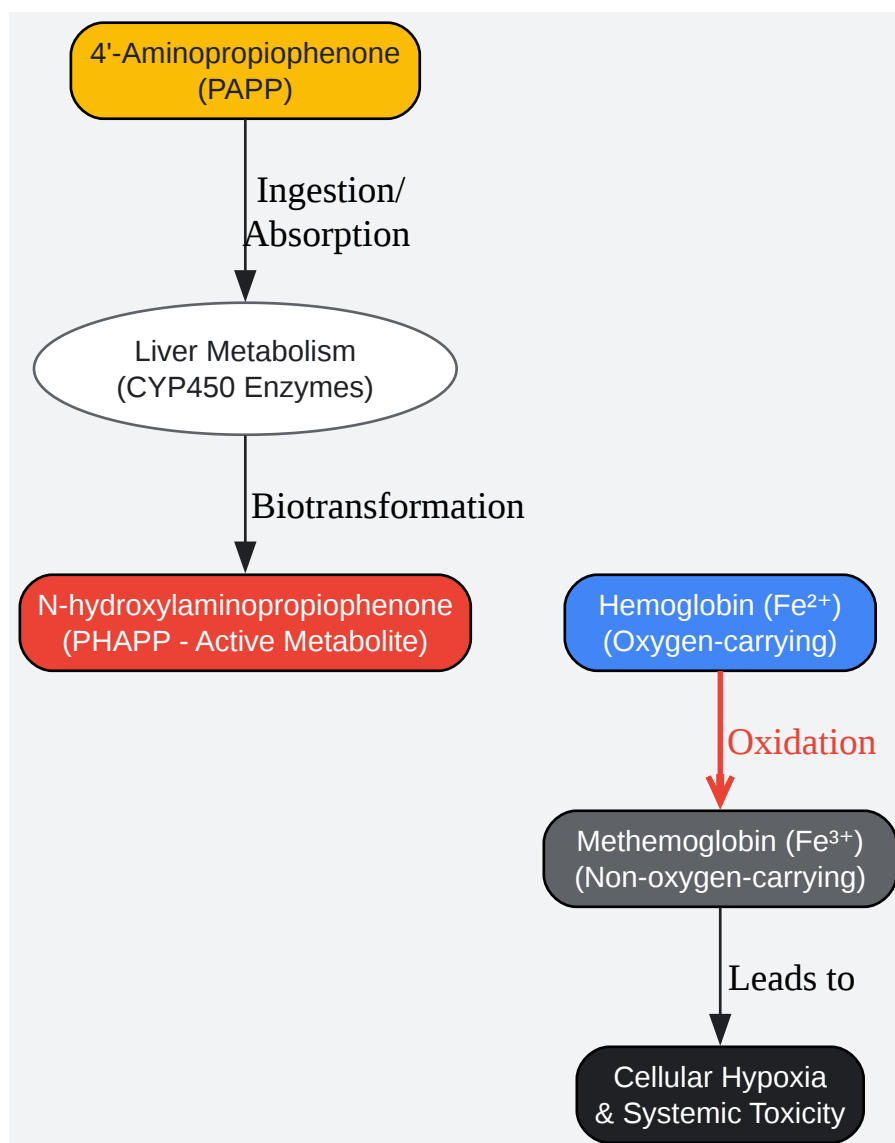


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Caption: Simplified Friedel-Crafts Synthesis Pathway for **4'-Aminopropiophenone**.

## Mechanism of Action: The Methemoglobin Formation Pathway

The toxicity of PAPP is not direct but results from its metabolic activation.<sup>[7]</sup> In the liver, cytochrome P450 enzymes metabolize PAPP into its highly active N-hydroxy metabolite, N-hydroxylaminopropiophenone (PHAPP).<sup>[6][9]</sup> This metabolite is a potent oxidizing agent that converts the ferrous iron (Fe<sup>2+</sup>) in hemoglobin to ferric iron (Fe<sup>3+</sup>), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to systemic hypoxia.<sup>[2][6]</sup>



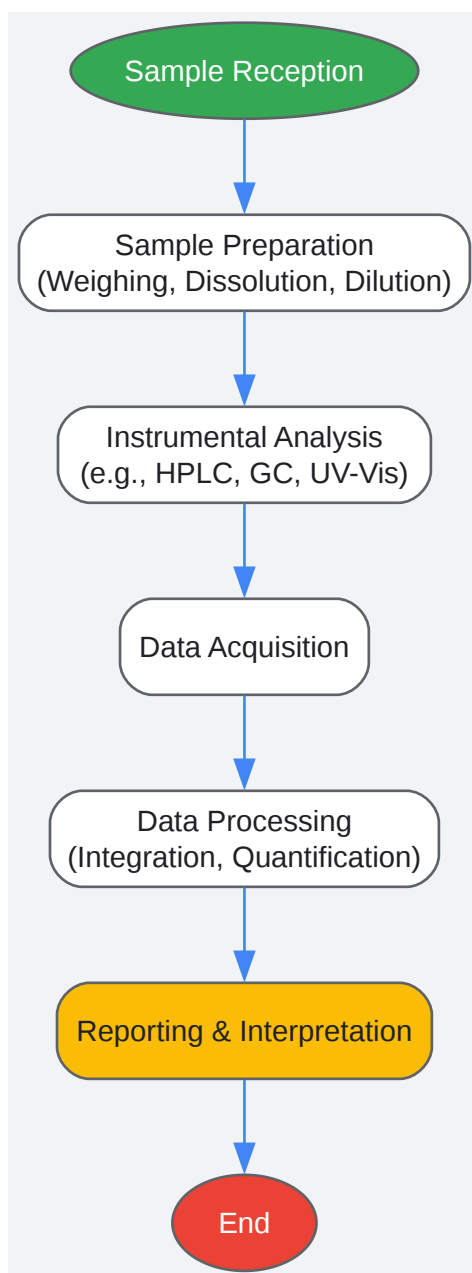
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Caption: Metabolic Activation and Mechanism of Toxicity of PAPP.

## Experimental Protocols and Analytical Methodologies

The quantification and characterization of **4'-Aminopropiophenone** are essential for quality control, toxicological studies, and drug development. This is typically achieved through spectroscopic and chromatographic techniques.

A standard workflow for the analysis of a PAPP sample involves careful sample preparation followed by instrumental analysis and data interpretation.



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Caption: General Experimental Workflow for the Analysis of **4'-Aminopropiophenone**.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity and concentration of **4'-Aminopropiophenone**.<sup>[10][11]</sup> The following is a representative protocol.

Objective: To determine the purity of a **4'-Aminopropiophenone** sample.

Instrumentation and Reagents:

- System: HPLC with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Standard: **4'-Aminopropiophenone** reference standard of known purity.
- Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

Methodology:

- Standard Preparation: Accurately weigh approximately 10 mg of the **4'-Aminopropiophenone** reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a final concentration of approximately 0.1 mg/mL.
- Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard, aiming for a target concentration of 0.1 mg/mL.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10  $\mu$ L.
  - Column Temperature: 30  $^{\circ}$ C.
  - Detection Wavelength: 310 nm (based on  $\lambda_{\text{max}}$ ).[\[6\]](#)
  - Gradient Program:
    - 0-2 min: 35% B

- 2-15 min: 35% to 90% B
  - 15-17 min: 90% B
  - 17-18 min: 90% to 35% B
  - 18-22 min: 35% B (re-equilibration)
- Analysis: Inject the standard solution to establish system suitability (checking for retention time, peak shape, and reproducibility). Subsequently, inject the sample solution.
  - Data Processing: Integrate the area of all peaks in the sample chromatogram. Calculate the purity of **4'-Aminopropiophenone** by determining the area percentage of the main peak relative to the total area of all peaks.
  - UV-Visible Spectroscopy: As noted, PAPP has a maximum absorption at approximately 310 nm, which is useful for its quantification via UV-Vis spectrophotometry, often as a detection method in HPLC.[6][10]
  - Infrared (IR) Spectroscopy: An IR spectrum of PAPP would show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and various C=C stretching vibrations of the aromatic ring.[12]
  - Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H NMR spectrum provides distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the aromatic protons on the benzene ring, and the protons of the amino group.[7] The <sup>13</sup>C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.[12]

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Address: 3281 E Guasti Rd

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